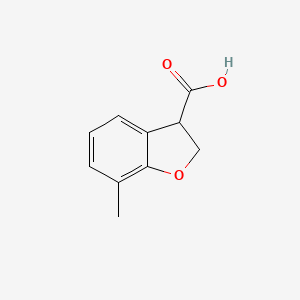![molecular formula C7H10O B12311362 Bicyclo[3.2.0]heptan-2-one CAS No. 29268-42-6](/img/structure/B12311362.png)
Bicyclo[3.2.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.2.0]heptan-2-one: is an organic compound with the molecular formula C7H10O It is a bicyclic ketone, characterized by its unique structure which includes a seven-membered ring fused to a three-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chemoenzymatic Synthesis: One of the methods for preparing bicyclo[3.2.0]heptan-2-one involves the enzymatic resolution of racemic mixtures using lipases.
Classical Chemical Synthesis: Another approach involves the reduction of ketones followed by acetylation and subsequent oxidation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but large-scale synthesis typically follows similar chemoenzymatic or classical chemical routes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bicyclo[3.2.0]heptan-2-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but typically involve nucleophiles and appropriate catalysts.
Major Products:
Oxidation Products: Various lactones and carboxylic acids.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted ketones and other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bicyclo[3.2.0]heptan-2-one is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound and its derivatives are used in the synthesis of various fine chemicals and materials .
Mecanismo De Acción
The mechanism of action of bicyclo[3.2.0]heptan-2-one involves its interaction with various molecular targets, depending on its specific derivatives and applications. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to specific biochemical effects .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[3.2.0]heptane: This compound is similar in structure but lacks the carbonyl group present in bicyclo[3.2.0]heptan-2-one.
Uniqueness: Bicyclo[32
Propiedades
Número CAS |
29268-42-6 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
bicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C7H10O/c8-7-4-2-5-1-3-6(5)7/h5-6H,1-4H2 |
Clave InChI |
LNJNDNOHSVRMLG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12311304.png)

![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)
![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)



![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)

![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)
![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)
